Sarcodonin G
説明
Structure
3D Structure
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |
InChIキー |
QCQNVTLNEHGTQY-SFNSOECISA-N |
異性体SMILES |
C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |
正規SMILES |
CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |
同義語 |
(+)-sarcodonin G (-)-sarcodonin G sarcodonin G |
製品の起源 |
United States |
科学的研究の応用
Anticancer Activity
In Vitro Studies
Research indicates that Sarcodonin G exhibits significant anti-proliferative effects on various cancer cell lines, notably HeLa cells. In a study, Sarcodonin G demonstrated an IC50 value of 20 μM, effectively inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of the Bax/Bcl-2 ratio . The induction of apoptosis was confirmed through DNA fragmentation assays and electron microscopy, which revealed characteristic apoptotic features in treated cells.
Case Studies
- HeLa Cells : Treatment with Sarcodonin G resulted in a dose-dependent increase in apoptotic markers. The compound's effects were mitigated by caspase inhibitors, indicating that its anti-cancer activity is closely linked to apoptotic pathways .
- Other Cancer Cell Lines : Beyond HeLa cells, Sarcodonin G was tested on five additional cancer cell lines, where it consistently exhibited cytotoxic effects. This suggests a broader potential for Sarcodonin G as an anticancer agent across different tumor types .
Neuroprotective Effects
Recent studies have uncovered the neurotrophic potential of Sarcodonin G. It has been shown to promote nerve growth factor-induced neurite outgrowth in PC-12 cells, indicating its potential application in neurodegenerative diseases . Additionally, Sarcodonin G demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated microglia, further supporting its role as a neuroprotective agent .
Summary of Biological Activities
| Activity | Mechanism | Cell Type/Model | IC50 Value |
|---|---|---|---|
| Anti-proliferative | Induces apoptosis via caspase activation | HeLa cells | 20 μM |
| Neurotrophic | Promotes neurite outgrowth | PC-12 cells | Not specified |
| Anti-inflammatory | Inhibits NO production in microglia | BV-2 microglia | IC50 < 40 μM |
類似化合物との比較
Comparison with Structurally Similar Compounds
Cyathane Diterpenoids
Allocyathin B3
- Structural Features : Shares the cyathane tricyclic core but lacks the C(19) oxidation. Its synthesis employs Diels-Alder and [2+2] cycloadditions for B-ring construction, contrasting with Sarcodonin G’s SmI₂-mediated C-ring expansion .
- Synthesis : 34 steps with a 0.1% yield, highlighting lower efficiency compared to Sarcodonin G’s 21-step route .
- Bioactivity: Limited data, but cyathanes generally exhibit anti-inflammatory and cytotoxic properties .
Scabronines (e.g., Scabronine G)
- Structural Features : Distinguished by a carboxyl group at C(17) instead of C(19) oxidation. This modification alters polarity and hydrogen-bonding capacity .
- Bioactivity : Scabronines show unique activities, such as nerve growth factor (NGF) potentiation, but direct comparisons with Sarcodonin G are lacking .
Cyathin A₄
Terphenyl Derivatives
Sarcodonin δ
Revised Structures in the Sarcodonin Family
Recent synthetic studies revised the core structure of sarcodonins from a benzodioxazine (1a) to a benzodioxanone aminal (1b) with an oxime group, eliminating the originally proposed N,N-dioxide motif . This revision impacts comparisons:
- Phellodonin & Sarcodonin ε : Synthesized analogs confirmed the revised core via X-ray crystallography. These compounds exhibit stereoisomerism at the 2β aminal center, influencing bioactivity .
- Sarcoviolins/Hydnellins: Revised to share the benzodioxanone aminal core, suggesting conserved biosynthesis pathways across previously distinct families .
Bioactivity Comparison
| Compound | Anti-Tumor (HeLa IC₅₀) | Neurotrophic Activity (PC12 Cells) | Anti-Inflammatory |
|---|---|---|---|
| Sarcodonin G | 7.19 μM | 20.0% differentiation at 25 μM | Not reported |
| Sarcodonin A | Not tested | 24.9% differentiation at 25 μM | Not reported |
| Scabronine G | Not tested | NGF potentiation | Not reported |
| Allocyathin B3 | No data | No data | Likely (cyathane class) |
- Mechanistic Insights : Sarcodonin G induces apoptosis via chromatin condensation and mitochondrial swelling, while sarcodonin A/G enhance NGF-mediated neurite outgrowth .
準備方法
Retrosynthetic Analysis and Strategic Design
Piers' synthesis deconstructs Sarcodonin G into two key fragments: a bicyclic ketone intermediate and a γ-lactone moiety (Figure 1). The retrosynthetic plan prioritized early establishment of the 5-6-7 tricyclic system via a tandem annulation sequence, followed by functionalization of the peripheral substituents.
Stepwise Synthesis of the Tricyclic Core
The synthesis commenced with the preparation of a bicyclic enone (4 ) from commercially available (+)-carvone. A Michael addition-cyclization cascade using lithium hexamethyldisilazide (LiHMDS) afforded the bicyclic framework in 68% yield (Table 1, Step A). Subsequent aldol condensation with methyl vinyl ketone introduced the C-10 carbonyl group, setting the stage for a critical intramolecular Diels-Alder reaction to form the 5-6-7 tricyclic system (Step B, 72% yield).
Table 1. Key Steps in Piers' Synthesis of Sarcodonin G
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| A | Bicyclic enone formation | LiHMDS, THF, -78°C to rt | 68 |
| B | Intramolecular Diels-Alder | Toluene, 110°C, 48 h | 72 |
| C | Lactone ring installation | LDA, THF, -78°C; then H2O | 65 |
| D | Final oxidation | PCC, CH2Cl2, rt | 85 |
Lactone Installation and Final Functionalization
The γ-lactone moiety was introduced via a lithium diisopropylamide (LDA)-mediated aldol addition between the tricyclic ketone and a preformed enolate, yielding the advanced intermediate 7 in 65% yield (Step C). Final oxidation of the C-14 hydroxyl group using pyridinium chlorochromate (PCC) completed the synthesis, affording (±)-Sarcodonin G in 85% yield (Step D).
Alternative Synthetic Approaches and Methodological Innovations
Carbenoid-Mediated Ring Expansion
A 2018 synthesis of cyrneine A by Wu et al. utilized a zinc carbenoid-mediated ring expansion to convert a bicyclic precursor into the tricyclic core. This strategy, which proceeds via a-alkyl shift, could theoretically be adapted for Sarcodonin G synthesis to streamline the construction of its central ring system (Figure 2).
Stereochemical Control Through Chelation Effects
The use of magnesium(II) chelation in Friedel-Crafts cyclizations, as reported by Han et al. (2018), provides a paradigm for controlling stereochemistry at congested centers. Application of this technique to Sarcodonin G synthesis could enhance diastereoselectivity during key cyclization steps.
Critical Analysis of Synthetic Challenges and Limitations
Stereochemical Complexity
The eight stereogenic centers of Sarcodonin G, particularly the quaternary C-9 and C-14 positions, necessitate precise stereochemical control. Piers' route addressed this through substrate-controlled reactions, but asymmetric catalysis (e.g., organocatalytic aldol additions) remains underexplored.
Q & A
Q. What are the standard methodologies for isolating and structurally characterizing Sarcodonin G from fungal sources?
Sarcodonin G is typically isolated from Sarcodon scabrosus fruiting bodies using solvent extraction (e.g., methanol or ethyl acetate), followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination, combined with 1D/2D NMR (¹H, ¹³C, HMBC, COSY) to resolve its p-terphenyl core and acetyloxy substituents . Challenges include distinguishing closely related terphenyl derivatives (e.g., sarcodonin δ) due to overlapping spectral signals, necessitating comparative analysis with previously isolated analogs .
Q. How can researchers design initial bioactivity assays for Sarcodonin G to prioritize further investigation?
Preliminary bioactivity studies often use in vitro models targeting antimicrobial, cytotoxic, or enzyme-inhibitory effects. For example:
- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with dose-response curves (IC₅₀ calculation).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Controls should include positive standards (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) are critical to minimize false positives .
Q. What strategies are effective for conducting a literature review on Sarcodonin G’s known biological activities?
Use systematic review principles (PRISMA guidelines) :
- Databases : PubMed, Web of Science, and specialized mycology databases (e.g., Mycobank).
- Search terms : “Sarcodonin G” + “bioactivity,” “terphenyl derivatives,” or “Sarcodon scabrosus metabolites.”
- Inclusion criteria : Peer-reviewed studies with full spectral data or bioactivity validation. Exclude non-peer-reviewed sources (e.g., ) and prioritize studies reporting dose-dependent effects .
Advanced Research Questions
Q. How can contradictory data on Sarcodonin G’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved methodologically?
Contradictions often arise from differences in:
- Sample purity : Validate compound purity via HPLC (>95%) and report retention times.
- Assay conditions : Standardize cell line passage numbers, serum concentrations, and incubation times.
- Statistical power : Use larger sample sizes (n ≥ 6) and report confidence intervals. Meta-analysis of existing data, stratified by assay type, can identify confounding variables (e.g., solvent effects) .
Q. What experimental approaches are suitable for probing the biosynthetic pathway of Sarcodonin G in Sarcodon scabrosus?
- Isotopic labeling : Feed ¹³C-labeled precursors (e.g., acetate or phenylalanine) to cultures, followed by NMR tracking.
- Genome mining : Use LC-MS/MS-guided transcriptomics to identify polyketide synthase (PKS) or nonribosomal peptide synthase (NRPS) genes.
- Gene knockout : CRISPR-Cas9 editing in fungal strains to disrupt candidate biosynthetic clusters .
Q. How can computational methods enhance the understanding of Sarcodonin G’s structure-activity relationships (SAR)?
- Molecular docking : Screen against target proteins (e.g., topoisomerase II) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Correlate substituent electronegativity or steric parameters (Hammett constants) with bioactivity data.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models. Validate predictions with site-directed mutagenesis or synthetic analogs .
Methodological Guidance Tables
| Research Stage | Key Techniques | Common Pitfalls | Validation Strategies |
|---|---|---|---|
| Isolation | Solvent extraction, HPLC purification | Co-elution of structurally similar compounds | Compare retention times with published data |
| Structural Elucidation | HR-ESI-MS, 2D NMR (HMBC, NOESY) | Signal overlap in crowded spectral regions | Use deuterated solvents and variable temperature NMR |
| Bioactivity Screening | Dose-response assays, positive controls | Solvent toxicity masking effects | Include solvent-only controls and cytotoxicity thresholds |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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